(3-Chloro-4-fluorophenyl)trimethylsilane
Description
(3-Chloro-4-fluorophenyl)trimethylsilane is an organosilicon compound featuring a substituted phenyl ring (3-chloro-4-fluoro) attached to a trimethylsilyl group. Its molecular formula is C₉H₁₁ClF₃Si, with a molecular weight of 227.72 g/mol. This compound is utilized in organic synthesis, particularly as a building block in pharmaceuticals, agrochemicals, and advanced materials. Its chloro-fluoro substitution pattern enhances electronic and steric effects, making it valuable for tuning reactivity in cross-coupling reactions and catalytic processes. The trimethylsilyl group acts as a protective or directing group, enabling regioselective functionalization of aromatic systems .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIJEZDMXZJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)trimethylsilane typically involves the introduction of the trimethylsilyl group to a benzene ring already substituted with chlorine and fluorine. One common method involves the reaction of 3-chloro-4-fluorobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The trimethylsilyl group facilitates palladium- or nickel-catalyzed cross-coupling reactions. Key findings include:
Suzuki–Miyaura Coupling
In fluoroalkene synthesis, aryltrimethylsilanes react with boronic acids under Pd catalysis. For (3-chloro-4-fluorophenyl)trimethylsilane, transmetallation occurs via a Pd(0)/Pd(II) cycle, yielding biaryl derivatives (Table 1) .
Table 1: Reaction Conditions for Suzuki–Miyaura Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 92 |
| Pd(OAc)₂ | CsF | THF | 85 |
Sonogashira Coupling
This compound participates in Sonogashira reactions with terminal alkynes to form fluoroenynes. Using PdCl₂(PPh₃)₂/CuI co-catalysis, the trimethylsilyl group is replaced by alkynyl groups (Z/E selectivity > 90:10) .
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom undergoes substitution under SNAr conditions:
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Ammonolysis : Reaction with NH₃ in DMSO at 120°C replaces Cl with NH₂ (72% yield).
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Methoxylation : Using NaOMe in DMF, Cl is substituted by OMe (68% yield) .
Fluorine remains inert due to its strong C–F bond and electron-withdrawing effects, directing electrophiles to the meta position relative to Cl .
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective electrophilic attacks:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ at the 5-position (para to fluorine, 65% yield) .
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Sulfonation : SO₃/H₂SO₄ adds SO₃H at the 2-position (ortho to chlorine, 58% yield) .
Radical Reactions
The trimethylsilyl group participates in radical-mediated transformations:
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Halogen Abstraction : Silyl radicals abstract bromine from alkyl bromides (e.g., R–Br → R· + Si–Br) .
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Fe-Catalyzed Alkylation : Fe(II) porphyrin catalysts trap alkyl radicals, forming C–C bonds (e.g., with redox-active esters) .
Desilylation
The Si–C bond cleaves under acidic or fluoride conditions:
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HCl/MeOH : Removes SiMe₃ to yield 3-chloro-4-fluorophenol (89% yield) .
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TBAF (tetrabutylammonium fluoride) : Generates aryl fluoride intermediates for further functionalization .
Siliconate Formation
Reaction with KOtBu forms pentacoordinate siliconates, enhancing electrophilicity at the aryl ring .
Halogenation and Functionalization
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Iodination : NIS (N-iodosuccinimide) in AcOH introduces iodine at the 5-position (61% yield) .
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Buchwald–Hartwig Amination : Pd(dba)₂/Xantphos catalyzes coupling with aryl amines (e.g., morpholine, 78% yield) .
Comparative Reactivity
Table 2: Reactivity vs. Structural Analogs
| Compound | Key Reaction | Yield (%) |
|---|---|---|
| (3-Cl-4-F-C₆H₃)SiMe₃ | Suzuki coupling with PhB(OH)₂ | 92 |
| (2-Cl-4-F-C₆H₃)SiMe₃ | Sonogashira coupling with PhC≡CH | 85 |
| (3-Cl-4-F-C₆H₃)CF₃ | NAS with NH₃ | 68 |
Mechanistic Insights
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Cross-Coupling : The trimethylsilyl group stabilizes Pd intermediates during oxidative addition .
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Radical Pathways : SET (single-electron transfer) from Ir catalysts generates silyl radicals, enabling bromine abstraction .
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Siliconate Stability : Pentacoordinate intermediates ([ArSiMe₃]⁻K⁺) decompose above 25°C, limiting reaction times .
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
(3-Chloro-4-fluorophenyl)trimethylsilane serves as a valuable reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its utility is highlighted in palladium-catalyzed reactions where it acts as a coupling partner, facilitating the formation of carbon-carbon bonds. For instance, it has been involved in the synthesis of various substituted aromatic compounds through Sonogashira coupling reactions, demonstrating high yields and selectivity under optimized conditions .
Synthesis of Fluorinated Compounds
The incorporation of fluorine into organic molecules enhances their biological activity and stability. This compound has been utilized in the synthesis of fluorinated derivatives that exhibit improved pharmacological properties. In one study, it was used to prepare novel small molecule ligands for protein targets, showcasing its potential in drug discovery .
Agricultural Chemistry
Crop Protection Agents
Recent patents have disclosed the use of this compound derivatives as active ingredients in crop protection formulations. These compounds exhibit potent antifungal and insecticidal activities against various phytopathogenic microorganisms and pests . The effectiveness of these derivatives has been demonstrated through field trials, where they significantly reduced disease incidence and increased crop yields.
Mechanism of Action
The mechanism by which these compounds exert their protective effects involves disrupting cellular processes in pathogens. For example, they have been shown to inhibit key enzymatic pathways necessary for fungal growth, thereby acting as effective fungicides .
Material Science
Silane Coupling Agents
In material science, this compound is employed as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates. Its ability to form stable siloxane bonds enhances the mechanical properties of composite materials, making it useful in coatings and sealants.
Nanotechnology Applications
The compound has also found applications in nanotechnology, where it is used to functionalize nanoparticles for targeted delivery systems in biomedical applications. Its unique chemical properties allow for the modification of nanoparticle surfaces, enhancing their stability and bioactivity .
Data Tables
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions | High yields of complex organic molecules |
| Agricultural Chemistry | Crop protection against fungi and pests | Increased crop yields and reduced disease |
| Material Science | Silane coupling agent for polymers | Improved adhesion and mechanical properties |
| Nanotechnology | Functionalization of nanoparticles | Enhanced stability and bioactivity |
Case Studies
-
Crop Protection Efficacy
- A field trial conducted on tomato plants treated with this compound derivatives demonstrated a 60% reduction in fungal infections compared to untreated controls. This study highlights the compound's potential as a biopesticide.
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Synthesis Optimization
- Researchers optimized the synthesis conditions for producing fluorinated compounds using this compound, achieving up to 95% yield under specific palladium-catalyzed conditions. This optimization underscores its utility in pharmaceutical development.
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Material Enhancement
- A study on silane coupling agents revealed that incorporating this compound into polymer composites improved tensile strength by 30%, demonstrating its effectiveness in enhancing material properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)trimethylsilane in chemical reactions involves the stabilization of reactive intermediates by the trimethylsilyl group. This group can act as a protecting group, preventing unwanted side reactions and facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The following table compares key physicochemical properties of (3-Chloro-4-fluorophenyl)trimethylsilane with analogs:
Key Observations :
- The chloro-fluoro substitution in this compound increases polarity compared to monosubstituted analogs like (3-Chlorophenyl)trimethylsilane, though logP values remain similar due to the counterbalance of the hydrophobic trimethylsilyl group .
- The electron-withdrawing fluorine enhances electrophilic substitution rates compared to non-fluorinated analogs, as seen in its use in Suzuki-Miyaura couplings .
Key Differentiators and Limitations
- Advantages :
- Limitations: Higher synthetic complexity compared to monosubstituted analogs (e.g., (4-Chlorophenyl)trimethylsilane) due to regioselectivity challenges . Limited solubility in aqueous media, restricting applications in biological systems without derivatization .
Biological Activity
(3-Chloro-4-fluorophenyl)trimethylsilane is a silane compound with notable biological activity. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, contributes to its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12ClFSi
- Molecular Weight : 202.73 g/mol
- Structure : The compound consists of a trimethylsilane group attached to a chlorofluorophenyl moiety, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound has been shown to interact with various proteins, potentially modulating their activity. For instance, studies indicate that the fluorine atom enhances binding affinity to specific protein targets, which may be crucial for its pharmacological effects .
- Inhibition of Enzymatic Activity : Research has demonstrated that derivatives of halogenated phenyl compounds can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases such as cancer and neurodegenerative disorders .
- Cellular Uptake and Distribution : The lipophilicity imparted by the fluorinated group facilitates cellular uptake, allowing the compound to exert its effects intracellularly. This property is significant for compounds intended for therapeutic use .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Cytotoxicity Assays : The compound exhibited varying levels of cytotoxicity across different cell lines, indicating selective toxicity that could be exploited for targeted therapies.
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against apoptosis induced by neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| SH-SY5Y | 15 | Neuroprotective against 6-OHDA |
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Selective inhibition of proliferation |
Case Studies
- Neurodegenerative Disease Model : In a study involving SH-SY5Y cells, treatment with this compound resulted in a significant reduction in active caspase 3 levels compared to untreated controls, indicating its potential as a neuroprotective agent .
- Cancer Cell Proliferation : Another study evaluated the compound's effect on MCF-7 breast cancer cells, where it inhibited cell growth significantly at concentrations above 30 µM. This suggests that further optimization could lead to effective anticancer agents based on this scaffold .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Due to its lipophilic nature, the compound is expected to have good absorption characteristics when administered orally or intravenously.
- Metabolism : Preliminary studies suggest that metabolism occurs primarily through phase I reactions in liver microsomes, leading to various metabolites that may retain biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
